Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate
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Overview
Description
Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate is a complex organic compound with a unique structure that includes a pyrimidine ring, ethoxy groups, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea to form the pyrimidine ring, followed by esterification and subsequent ethoxylation . The reaction conditions often require the use of catalysts such as sodium ethylate and solvents like benzene or alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The ethoxy and ester groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate
- Methyl 3-methoxy-4-methylbenzoate
- Propyl benzoate
Uniqueness
Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl]acetate is unique due to its combination of a pyrimidine ring with ethoxy and ester functionalities, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets and diverse chemical reactivity .
Properties
IUPAC Name |
ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-methyl-2,4-dioxopyrimidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6/c1-4-20-10(16)7-14-6-9(3)12(18)15(13(14)19)8-11(17)21-5-2/h6H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIJWAVNLYJKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=O)N(C1=O)CC(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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